molecular formula C22H21N5O3S B11590268 N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide

Cat. No.: B11590268
M. Wt: 435.5 g/mol
InChI Key: XEVOIXBWAKIETJ-MYKKPKGFSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, an indole moiety, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3-[(Z)-({[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}IMINO)METHYL]-1H-INDOL-1-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-2-9-23-22(31)26-24-11-15-12-27(18-6-4-3-5-17(15)18)13-21(28)25-16-7-8-19-20(10-16)30-14-29-19/h2-8,10-12H,1,9,13-14H2,(H,25,28)(H2,23,26,31)/b24-11-

InChI Key

XEVOIXBWAKIETJ-MYKKPKGFSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

C=CCNC(=S)NN=CC1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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